molecular formula C13H20N2 B1486539 2-(3-methylbutyl)-2,3-dihydro-1H-isoindol-5-amine CAS No. 1099677-29-8

2-(3-methylbutyl)-2,3-dihydro-1H-isoindol-5-amine

Cat. No. B1486539
CAS RN: 1099677-29-8
M. Wt: 204.31 g/mol
InChI Key: IVAPZPHQPAQHHW-UHFFFAOYSA-N
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Description

The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The compound’s class (e.g., ester, alcohol, ketone) is also identified based on its functional groups .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

Techniques like NMR spectroscopy, IR spectroscopy, and X-ray crystallography are used to determine the molecular structure .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions needed for the reactions, as well as the mechanism of the reactions .


Physical And Chemical Properties Analysis

This includes studying properties like boiling point, melting point, solubility, optical activity, and reactivity .

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

  • Isoindoline Derivatives Synthesis : Isoindoline compounds, including those structurally related to 2-(3-methylbutyl)-2,3-dihydro-1H-isoindol-5-amine, are synthesized for their potential pharmacological properties. A practical and efficient method for synthesizing N-substituted 2,3-dihydro-1H-isoindoles demonstrates the interest in isoindoline derivatives for medicinal chemistry applications (Subbarayappa & Patoliya, 2009).

  • Bio-based Primary Amines Production : Research on the catalytic hydrogenation-decarbonylation of amino acids to produce bio-based primary amines highlights the relevance of amines in sustainable chemistry. This process, which yields compounds like isobutylamine, underscores the importance of amine synthesis in developing environmentally friendly chemicals (Verduyckt, Coeck, & Vos, 2017).

Organic Synthesis Applications

  • Palladium-Catalysed Intramolecular Amination : The development of new methods for constructing isoindolones via intramolecular amination of benzylic C–H bonds provides a pathway to synthesize structurally complex and novel isoindolones, useful in various organic and medicinal chemistry applications (Zhang, 2013).

  • Multi-Component Condensation Reactions : The study of unexpected three-component condensation reactions leading to amino-(3-oxo-2,3-dihydro-1H-isoindol-1-ylidene)-acetonitriles highlights the synthetic versatility of isoindoline derivatives and their potential in creating novel compounds with unique properties (Opatz & Ferenc, 2004).

Mechanism of Action

If the compound is biologically active, its mechanism of action in the body would be studied. This could involve looking at the compound’s interactions with biological molecules, its metabolic pathways, and its effects on cellular processes .

Safety and Hazards

Material safety data sheets (MSDS) provide information on the hazards of chemicals, as well as precautions for safe handling and use .

properties

IUPAC Name

2-(3-methylbutyl)-1,3-dihydroisoindol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-10(2)5-6-15-8-11-3-4-13(14)7-12(11)9-15/h3-4,7,10H,5-6,8-9,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVAPZPHQPAQHHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1CC2=C(C1)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201234818
Record name 2,3-Dihydro-2-(3-methylbutyl)-1H-isoindol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201234818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-methylbutyl)-2,3-dihydro-1H-isoindol-5-amine

CAS RN

1099677-29-8
Record name 2,3-Dihydro-2-(3-methylbutyl)-1H-isoindol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1099677-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-2-(3-methylbutyl)-1H-isoindol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201234818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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